molecular formula C26H32N4O4 B5520139 N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No.: B5520139
M. Wt: 464.6 g/mol
InChI Key: VVTPEHUKWUUCDR-MZJWZYIUSA-N
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Description

N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.24235551 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Research on hydrazones similar in structure to the queried compound has revealed their potential in nonlinear optical applications. For example, Naseema et al. (2010) synthesized three hydrazones and investigated their nonlinear optical properties using a single beam z-scan technique. The study found that these compounds exhibit two-photon absorption and could serve as candidates for optical device applications such as optical limiters and switches (Naseema et al., 2010).

Antimicrobial Evaluation

Another area of interest is the antimicrobial properties of novel imines and thiazolidinones derived from compounds structurally related to the queried molecule. Fuloria et al. (2009) synthesized compounds from 2-(4-chloro-3-methylphenoxy)acetohydrazide and evaluated their antibacterial and antifungal activities. This research suggests that certain modifications of the hydrazone structure could result in significant antimicrobial properties (Fuloria et al., 2009).

Cytotoxic Investigations

Additionally, Choppara et al. (2015) conducted cytotoxic investigations on novel bis(indole) analogues, which are structurally related to the compound of interest. Their study found that some of these compounds exhibited promising anticancer activities against various cancer cell lines, indicating the potential for these compounds in therapeutic applications (Choppara et al., 2015).

Corrosion Inhibition

Research by Ahmed (2018) on Schiff base derivatives linked to 5-Nitro Isatin Moiety, a structural component related to the queried compound, showed potential applications in corrosion inhibition in sea water. This study emphasizes the importance of such compounds in protecting metals against corrosion, which has significant industrial implications (Ahmed, 2018).

Mechanism of Action

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Mechanistic studies revealed that these compounds induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Properties

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-25(2,3)17-26(4,5)19-11-12-23(22(13-19)30(32)33)34-16-24(31)28-27-14-18-15-29(6)21-10-8-7-9-20(18)21/h7-15H,16-17H2,1-6H3,(H,28,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTPEHUKWUUCDR-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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